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o-Cresol, 4-(1-methylhexyl)-

Cat. No.: B13896173
CAS No.: 42433-61-4
M. Wt: 206.32 g/mol
InChI Key: ZMAWSFRVKHOOJU-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Organic Chemistry Research

Phenolic compounds represent a large and diverse class of chemical substances characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. researchgate.netresearchgate.net This structural motif is foundational to a wide array of natural and synthetic molecules. In nature, they are ubiquitous secondary metabolites found in plants, where they contribute to defense mechanisms, pigmentation, and structural integrity. researchgate.netresearchgate.net

The research significance of phenolic compounds is immense, spanning various fields from medicinal chemistry to materials science. researchgate.netcontinental.edu.pe Their chemical properties, particularly the acidity of the hydroxyl proton and the electron-rich nature of the aromatic ring, dictate their reactivity and biological activity. researchgate.net Phenolics are well-known for their antioxidant properties, which are directly linked to their ability to donate a hydrogen atom from the hydroxyl group to stabilize free radicals. researchgate.netnih.gov They are broadly classified into categories such as flavonoids and non-flavonoids, which include phenolic acids, stilbenes, and lignans. researchgate.net Phenols and their derivatives are crucial intermediates in industrial synthesis, used in the production of resins, dyes, pharmaceuticals, and other specialty chemicals. britannica.comresearchgate.net

Significance of Alkyl Side Chains in Cresol (B1669610) Derivatives

Cresols, or methylphenols, are a subgroup of phenolic compounds that serve as fundamental building blocks in organic synthesis. britannica.comwikipedia.org The introduction of further alkyl side chains onto the cresol ring significantly modifies the compound's physicochemical properties. Alkyl groups are generally electron-donating, which increases the nucleophilicity of the aromatic ring and can influence the rate and regioselectivity of electrophilic substitution reactions. msu.edu

The nature, length, and branching of the alkyl side chain have profound effects:

Hydrophobicity: Longer and more complex alkyl chains, such as the 1-methylhexyl group, increase the molecule's lipophilicity or hydrophobicity. This can alter its solubility in various solvents and its interaction with biological membranes.

Steric Hindrance: The size and position of the alkyl group can create steric hindrance, influencing the accessibility of the phenolic hydroxyl group and other reactive sites on the ring. This can affect reaction rates and product distributions in chemical syntheses.

Electronic Effects: Alkyl groups influence the electron density of the aromatic ring, which can modulate the reactivity and properties of the molecule. nih.gov

Physical Properties: Changes in the alkyl chain affect physical properties like boiling point, melting point, and viscosity. Studies on other organic molecules have shown that even subtle changes, like branching, can impact crystal packing and charge transport properties in solid-state materials. unisi.itscience.gov

For o-Cresol (B1677501), 4-(1-methylhexyl)-, the presence of the eight-carbon, branched 1-methylhexyl group at the para-position to the hydroxyl group is expected to impart significant lipophilicity and steric bulk compared to simpler cresols.

Historical Context of o-Cresol, 4-(1-methylhexyl)- Discovery or Synthesis Pathway Elucidation

The general history of cresols dates back to their initial isolation from coal tar in the 19th century. britannica.comwikipedia.org This destructive distillation byproduct remained a primary source of mixed cresols for many years. taylorandfrancis.com In the 20th century, as the demand for specific cresol isomers grew, synthetic methods became more prominent. A dominant industrial route for producing o-cresol is the gas-phase alkylation (methylation) of phenol (B47542) with methanol (B129727) over various metal oxide catalysts. wikipedia.orgresearchgate.netgoogle.com

Current Gaps in Academic Understanding of o-Cresol, 4-(1-methylhexyl)-

Despite its well-defined structure, there is a significant gap in the academic and scientific literature concerning o-Cresol, 4-(1-methylhexyl)-. Current knowledge is largely confined to entries in chemical property databases which provide basic molecular information. nist.gov

The primary gaps in understanding include:

Optimized Synthesis: There is a lack of published, peer-reviewed studies detailing optimized and selective synthesis pathways for this specific compound. While general alkylation methods are known, specific conditions, catalysts, and yield data for attaching a 1-methylhexyl group to o-cresol are not documented.

Physicochemical Characterization: Beyond basic data like molecular weight and formula, a comprehensive characterization of its physical and chemical properties (e.g., detailed spectroscopic data, solubility profiles, pKa, crystal structure) is absent from the literature.

Reactivity and Mechanistic Studies: There are no dedicated studies on the chemical reactivity of o-Cresol, 4-(1-methylhexyl)-. Research into how the bulky 4-(1-methylhexyl) group influences the reactivity of the phenolic hydroxyl or the aromatic ring is needed.

Potential Applications: While related compounds are used as antioxidants, resins, and surfactants, the potential applications for o-Cresol, 4-(1-methylhexyl)- have not been explored or reported in detail.

Research Objectives and Scope for In-depth Investigation of o-Cresol, 4-(1-methylhexyl)-

Given the current knowledge gaps, a focused research program on o-Cresol, 4-(1-methylhexyl)- would be valuable. The primary objectives of such an investigation would be to:

Develop and Optimize Synthetic Routes: To investigate and report efficient, high-yield, and regioselective methods for the synthesis of o-Cresol, 4-(1-methylhexyl)-. This would involve screening different alkylating agents, catalysts, and reaction conditions.

Conduct Comprehensive Physicochemical Characterization: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography to determine its precise structure and conformation. nist.gov Measurement of key properties like boiling point, melting point, and solubility in a range of solvents would also be critical.

Investigate Chemical Reactivity: To study the reactivity of the compound in various organic reactions, such as etherification, esterification, and electrophilic substitution, to understand how the 4-(1-methylhexyl) substituent influences its chemical behavior compared to unsubstituted o-cresol.

Explore Potential Applications: To screen o-Cresol, 4-(1-methylhexyl)- for potential utility as an antioxidant, a monomer for specialty polymers, a surfactant precursor, or an intermediate in fine chemical synthesis, based on its unique combination of a reactive phenol group and a large, lipophilic alkyl chain.

Data Tables

Table 1: Physicochemical Properties of o-Cresol, 4-(1-methylhexyl)-

Property Value Source
Molecular Formula C₁₄H₂₂O nist.gov
Molecular Weight 206.3239 g/mol nist.gov
CAS Registry Number 42433-61-4 nist.gov
IUPAC Name 2-Methyl-4-(1-methylhexyl)phenol
Synonyms o-Cresol, 4-(1-methylhexyl)- nist.gov
IUPAC Standard InChI InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3 nist.gov

| IUPAC Standard InChIKey | ZMAWSFRVKHOOJU-UHFFFAOYSA-N | nist.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name CAS Number Molecular Formula
o-Cresol, 4-(1-methylhexyl)- 42433-61-4 C₁₄H₂₂O
Phenol 108-95-2 C₆H₆O
o-Cresol (2-Methylphenol) 95-48-7 C₇H₈O
m-Cresol (3-Methylphenol) 108-39-4 C₇H₈O
p-Cresol (B1678582) (4-Methylphenol) 106-44-5 C₇H₈O
Methanol 67-56-1 CH₄O
2,6-Xylenol (2,6-Dimethylphenol) 576-26-1 C₈H₁₀O
Anisole (Methoxybenzene) 100-66-3 C₇H₈O
4-Methylanisole 104-93-8 C₈H₁₀O
2-Chlorocresol 615-62-3 C₇H₇ClO
2-Bromocresol 1335-09-7 C₇H₇BrO
2,6-Dibromocresol Not applicable C₇H₆Br₂O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B13896173 o-Cresol, 4-(1-methylhexyl)- CAS No. 42433-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42433-61-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-heptan-2-yl-2-methylphenol

InChI

InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3

InChI Key

ZMAWSFRVKHOOJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1=CC(=C(C=C1)O)C

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for O Cresol, 4 1 Methylhexyl

Elucidation of Classical Total Synthesis Strategies for o-Cresol (B1677501), 4-(1-methylhexyl)-

The classical approach to synthesizing o-cresol, 4-(1-methylhexyl)- primarily revolves around the electrophilic alkylation of the o-cresol scaffold. The key challenges in this approach are directing the incoming 1-methylhexyl group to the desired C4 position and controlling the stereochemistry at the chiral center of the alkyl moiety.

Regioselective Alkylation Pathways on Cresol (B1669610) Scaffolds

The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. The primary positions for substitution are C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group). The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the methyl and hydroxyl groups.

A common and well-established method for this transformation is the Friedel-Crafts alkylation . researchgate.netsemanticscholar.org This reaction typically involves the use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a carbocation from an alkyl halide or an alkene. researchgate.net In the context of synthesizing o-cresol, 4-(1-methylhexyl)-, potential alkylating agents include 2-bromoheptane or 2-heptene. The reaction with 2-heptene would generate a secondary carbocation at the C2 position, which would then attack the aromatic ring.

The regioselectivity of the Friedel-Crafts alkylation of cresols is highly dependent on the reaction conditions. For instance, in the alkylation of m-cresol with isopropyl alcohol, different isomers can be obtained by tuning the reaction parameters. semanticscholar.orgresearchgate.net Generally, kinetic control (lower temperatures) tends to favor ortho-alkylation, while thermodynamic control (higher temperatures) favors the more stable para-substituted product. semanticscholar.org Given the steric hindrance at the C6 position of o-cresol, para-substitution is expected to be the major pathway, particularly under thermodynamic conditions.

Solid acid catalysts, such as zeolites and sulfated zirconia, have also been employed for the alkylation of cresols and can offer advantages in terms of regioselectivity and catalyst recyclability. udel.edu

Stereochemical Control in the Introduction of the 1-Methylhexyl Moiety

The 1-methylhexyl group contains a chiral center at the carbon attached to the aromatic ring. Classical Friedel-Crafts alkylation using an achiral catalyst and starting materials will result in a racemic mixture of (R)- and (S)-o-cresol, 4-(1-methylhexyl)-. Achieving stereochemical control requires the use of asymmetric synthesis strategies.

One approach is the use of a chiral Lewis acid catalyst in the Friedel-Crafts reaction. While asymmetric Friedel-Crafts reactions are well-documented, their application to the alkylation of phenols with secondary alkyl halides to achieve high enantioselectivity can be challenging. nih.gov

An alternative and often more practical approach is the use of a chemo-enzymatic method . researchgate.netacs.orgprinceton.edu This could involve a non-stereoselective synthesis of the racemic product followed by an enzymatic kinetic resolution. mdpi.com Lipases are commonly used enzymes for the resolution of chiral alcohols and esters. mdpi.com For example, the racemic o-cresol, 4-(1-methylhexyl)- could be acylated using a lipase and an acyl donor. The enzyme would selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Another chemo-enzymatic strategy involves the synthesis of an enantiopure chiral precursor for the 1-methylhexyl group. nih.gov For example, a racemic secondary alcohol could be resolved using a lipase, and the resulting enantiopure alcohol could then be converted to a suitable electrophile (e.g., a bromide or tosylate) for the alkylation reaction.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic route. princeton.edu For the Friedel-Crafts alkylation of o-cresol, key parameters to consider include:

Catalyst: The choice and amount of Lewis acid catalyst can significantly impact the reaction rate and selectivity. researchgate.net Overly strong catalysts can lead to side reactions and polysubstitution.

Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and the regioselectivity of the reaction.

Temperature: As mentioned earlier, temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution. semanticscholar.org

Reactant Ratio: The molar ratio of o-cresol to the alkylating agent can be adjusted to minimize polysubstitution. researchgate.net

The table below summarizes hypothetical reaction conditions for the Friedel-Crafts alkylation of o-cresol with 2-bromoheptane, based on general principles of such reactions.

ParameterConditionRationale
Catalyst AlCl₃ (0.5 - 1.2 equivalents)A common and effective Lewis acid for Friedel-Crafts alkylation.
Solvent Dichloromethane or NitrobenzeneA non-polar aprotic solvent is typically used.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity and reduce side reactions.
Reactant Ratio o-cresol in excessTo minimize di- and poly-alkylation of the cresol ring.
Reaction Time 1 - 24 hoursMonitored by TLC or GC until completion.

Exploration of Novel Synthetic Routes and Catalytic Systems

Modern synthetic chemistry offers a range of novel methods that could be applied to the synthesis of o-cresol, 4-(1-methylhexyl)-, potentially offering improved selectivity and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Alkylation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds. While often used for aryl-aryl couplings, certain methods can be adapted for C-H alkylation. For instance, rhodium(III)-catalyzed C-H activation has been shown to be effective for the ortho-alkylation of phenols. rsc.orgresearchgate.net However, achieving para-selectivity in such reactions can be challenging and often requires specific directing groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be envisioned if a pre-functionalized o-cresol derivative (e.g., 4-bromo-o-cresol) is used. This would be coupled with an organometallic reagent derived from the 1-methylhexyl group. This approach offers excellent control over regioselectivity but requires additional synthetic steps to prepare the functionalized starting materials.

Asymmetric Synthesis Approaches for Chiral Centers

For the synthesis of specific stereoisomers, asymmetric catalysis provides a more direct route than classical resolution methods. Asymmetric dearomatization reactions of phenols have emerged as a powerful strategy for the synthesis of chiral cyclohexadienones, which can be further transformed into chiral phenols. nih.gov Chiral phosphoric acid catalysts have been successfully employed in these reactions. nih.gov

Another approach involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of phenolates. researchgate.net This method could potentially be adapted for the para-alkylation of o-cresol with a suitable 1-methylhexyl electrophile.

The following table outlines a potential asymmetric synthesis approach using a chiral catalyst.

StepReactionCatalyst/ReagentExpected Outcome
1Asymmetric Friedel-Crafts AlkylationChiral Lewis Acid (e.g., a chiral oxazaborolidine derivative) / 2-HepteneEnantiomerically enriched o-Cresol, 4-(1-methylhexyl)-
2Enantioselective C-H functionalizationChiral Rhodium or Palladium catalyst with a chiral ligandDirect asymmetric para-alkylation of o-cresol.

Green Chemistry Principles in o-Cresol, 4-(1-methylhexyl)- Synthesis

The synthesis of o-Cresol, 4-(1-methylhexyl)- can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. The core of this synthesis would likely involve the alkylation of o-cresol with a 1-methylhexyl group. Applying the twelve principles of green chemistry can guide the development of an environmentally benign process.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing a synthetic route that minimizes byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Friedel-Crafts alkylation, a common method for such syntheses, can have poor atom economy if stoichiometric Lewis acid catalysts are used.

Use of Catalysis: Employing catalytic rather than stoichiometric reagents. The use of solid acid catalysts, for example, can reduce waste and allow for catalyst recycling.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Solvent-free reaction conditions are a key goal in green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. While o-cresol is traditionally derived from fossil fuels, there is growing research into producing phenolic compounds from renewable sources like lignin.

In the context of synthesizing o-Cresol, 4-(1-methylhexyl)-, a greener approach to the alkylation of o-cresol could involve the use of solid acid catalysts instead of traditional homogeneous catalysts like AlCl3 or H2SO4, which are difficult to recover and generate significant waste.

Table 1: Application of Green Chemistry Principles to Phenol (B47542) Alkylation

Green Chemistry PrincipleApplication in the Synthesis of o-Cresol, 4-(1-methylhexyl)-
Catalysis Utilization of reusable solid acid catalysts such as zeolites or sulfated zirconia to replace corrosive and single-use Lewis acids.
Safer Solvents Performing the alkylation reaction under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids.
Energy Efficiency Optimizing reaction conditions to proceed at lower temperatures and pressures, potentially through the use of highly active catalysts.
Renewable Feedstocks Investigating the production of o-cresol from biomass-derived sources to reduce reliance on petrochemicals.

Chemo-Enzymatic and Biocatalytic Syntheses of o-Cresol, 4-(1-methylhexyl)-

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. These approaches leverage the specificity of enzymes to perform specific chemical transformations, often under mild conditions. For the synthesis of o-Cresol, 4-(1-methylhexyl)-, enzymes could be employed in several key steps. A chemo-enzymatic route could involve a combination of chemical and enzymatic steps to achieve the desired product with high purity and stereoselectivity. For instance, a chemical synthesis could be used to create a racemic mixture of the target compound, followed by an enzymatic resolution to separate the enantiomers.

Recent advancements have demonstrated the successful use of chemo-enzymatic strategies for the synthesis of various phenolic compounds, including antioxidants and pharmaceutical intermediates. ntnu.nonih.govmdpi.com These methods often result in higher yields and purity compared to purely chemical routes.

The 1-methylhexyl side chain in o-Cresol, 4-(1-methylhexyl)- contains a chiral center, meaning the compound can exist as a pair of enantiomers. A conventional chemical synthesis will likely produce a racemic mixture (a 50:50 mixture of both enantiomers). Enzymatic kinetic resolution is a powerful technique for separating such mixtures.

This process utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol with high selectivity. mdpi.comresearchgate.net In a potential resolution of racemic o-Cresol, 4-(1-methylhexyl)-, a lipase could be used to selectively acylate either the (R)- or (S)-enantiomer, which could then be separated from the unreacted enantiomer.

Table 2: Example of Enzymatic Kinetic Resolution Parameters for a Model Racemic Alcohol

EnzymeAcyl DonorSolventEnantiomeric Excess of Product (ee_p)Conversion (%)
Lipase from Candida rugosaIsopropenyl acetateToluene/[EMIM][BF4]96.2%28.2
Lipase from Burkholderia cepaciaVinyl acetaten-Heptane/[EMIM][BF4]98.9%40.1

Data presented is for model reactions and illustrates the potential for high enantioselectivity in enzymatic resolutions. mdpi.commdpi.com

Direct biocatalytic alkylation of phenolic compounds is an emerging area of research that could provide a direct and sustainable route to o-Cresol, 4-(1-methylhexyl)-. This approach would involve an enzyme that catalyzes the C-C bond formation between the o-cresol ring and the 1-methylhexyl group.

While enzymes capable of performing this specific transformation are not yet commercially available, research into enzyme discovery and engineering is ongoing. Enzymes such as prenyltransferases, which catalyze the alkylation of aromatic compounds with isoprenoid groups, demonstrate the potential for enzymatic C-alkylation. The development of novel biocatalysts through directed evolution or rational design could lead to enzymes with the desired activity and selectivity for the synthesis of a wide range of alkylated phenols.

Microbial fermentation offers a promising avenue for the sustainable production of the o-cresol precursor. While direct microbial synthesis of o-Cresol, 4-(1-methylhexyl)- is highly complex and not yet demonstrated, microorganisms can be engineered to produce the o-cresol core structure from renewable feedstocks like glucose.

For example, metabolic engineering has been successfully used to produce m-cresol in Saccharomyces cerevisiae. nih.gov A similar approach could potentially be developed for o-cresol. The fermentation-derived o-cresol could then be isolated and subjected to a chemical or biocatalytic alkylation step to yield the final product.

Furthermore, some microorganisms are known to produce p-cresol (B1678582) from tyrosine via p-hydroxyphenylacetic acid (p-HPA). frontiersin.orgresearchgate.net Understanding these natural pathways could provide insights for engineering novel pathways for o-cresol production. The strategy of supplying precursors during fermentation has also been shown to enhance the production of desired secondary metabolites and could be a viable approach to increase yields of a bio-engineered o-cresol pathway. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of O Cresol, 4 1 Methylhexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in o-Cresol (B1677501), 4-(1-methylhexyl)- . The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.

Due to the scarcity of published experimental spectra for this specific compound, predicted NMR data is utilized for its characterization. chemaxon.comnmrium.orgprospre.canmrdb.orgnmrdb.org The predicted chemical shifts are based on computational models that analyze the molecule's topology and electronic structure. chemaxon.com

Predicted ¹H NMR Data: The proton spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, the methyl group on the cresol (B1669610) ring, and the protons of the 4-(1-methylhexyl) substituent. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The alkyl chain protons will appear in the upfield region, with multiplicities determined by their neighboring protons.

Predicted ¹³C NMR Data: The carbon spectrum will show signals for each of the 14 unique carbon atoms in the molecule. researchgate.netlibretexts.orgnmrdb.org The chemical shifts are influenced by hybridization (sp², sp³) and proximity to the electronegative oxygen atom. libretexts.org Aromatic carbons will resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the methyl and hexyl groups will appear upfield. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for o-Cresol, 4-(1-methylhexyl)-
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1 (C-OH)--151.5
2 (C-CH₃)--123.6
3 (Ar-H)6.95d130.5
4 (C-Alkyl)--139.0
5 (Ar-H)6.85dd126.8
6 (Ar-H)6.65d114.7
Ar-CH₃2.20s15.8
OH4.8 - 5.5s (broad)-
Alkyl C1' (CH)3.05sextet36.5
Alkyl C1'-CH₃1.20d20.5
Alkyl C2' (CH₂)1.55m39.5
Alkyl C3' (CH₂)1.30m29.8
Alkyl C4' (CH₂)1.30m27.0
Alkyl C5' (CH₂)1.30m22.8
Alkyl C6' (CH₃)0.88t14.2

Predicted data generated using publicly available NMR prediction software. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and elucidating the complete molecular structure, including connectivity and spatial relationships. epfl.chiitm.ac.inscience.govprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.ch For o-Cresol, 4-(1-methylhexyl)- , key COSY correlations would be expected between:

The adjacent aromatic protons (H-5 with H-6, and H-5 with H-3).

The protons within the 1-methylhexyl chain, establishing the sequence of the alkyl group (e.g., H-1' with its methyl protons and H-2'; H-2' with H-1' and H-3', and so on down the chain to the terminal methyl group). researchgate.nete-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chprinceton.edu The HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals in Table 1. For example, the signal at ~2.20 ppm would correlate with the carbon at 15.8 ppm, confirming the assignment of the aromatic methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. epfl.chprinceton.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations for structural confirmation would include:

Correlations from the aromatic methyl protons (~2.20 ppm) to the aromatic carbons C-1, C-2, and C-3.

Correlations from the benzylic proton H-1' (~3.05 ppm) to the aromatic carbons C-3, C-4, and C-5. researchgate.net

Correlations from the aromatic protons to the carbons within the ring, confirming their positions relative to the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net For o-Cresol, 4-(1-methylhexyl)- , a key NOESY correlation would be expected between the protons of the ortho-methyl group and the benzylic proton (H-1') of the alkyl chain, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. prospre.ca The molecular formula of o-Cresol, 4-(1-methylhexyl)- is C14H22O. dphen1.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated. epfl.chwebqc.orgcalculator.academystolaf.edusisweb.com

Formula: C14H22O

Theoretical Exact Mass: 206.1671 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion, M⁺˙, at m/z 206) which is then fragmented, and the resulting product ions are analyzed. This process provides detailed information about the structure of the molecule. chemaxon.commdpi.comcsic.es The fragmentation of alkylphenols in electron ionization (EI) mass spectrometry is well-characterized and typically dominated by cleavages within the alkyl side chain. dphen1.comoup.comuobasrah.edu.iqlibretexts.org

For o-Cresol, 4-(1-methylhexyl)- , the primary fragmentation pathway is expected to be benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring. This is an energetically favorable process as it leads to the formation of a stable benzylic cation. dphen1.comoup.com

Molecular Ion (M⁺˙): The spectrum would show a molecular ion peak at m/z = 206.

Primary Fragmentation (Benzylic Cleavage): The most significant fragmentation would be the loss of a pentyl radical (•C₅H₁₁) from the 1-methylhexyl chain, resulting in a highly abundant fragment ion at m/z = 135 . This corresponds to the stable benzylic cation.

Other Fragmentations: Other less intense fragments may arise from further fragmentation of the alkyl chain or cleavage at other positions. Another common fragmentation in alkylphenols is the formation of a tropylium-like ion, which can also contribute to the ion at m/z = 107 , corresponding to the cresol core after loss of the entire alkyl chain. oup.com

Table 2: Proposed Key Mass Fragments for o-Cresol, 4-(1-methylhexyl)-
m/zProposed Fragment StructureFragmentation Pathway
206[C₁₄H₂₂O]⁺˙Molecular Ion
135[M - C₅H₁₁]⁺Benzylic cleavage (loss of pentyl radical)
107[C₇H₇O]⁺Cleavage of the entire alkyl chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. udel.edu The IR spectrum of o-Cresol, 4-(1-methylhexyl)- would confirm the presence of its key functional groups. dphen1.com Although a specific spectrum is not publicly available, the expected absorption bands can be predicted based on the spectra of similar compounds like 2-tert-butyl-4-methylphenol. chemicalbook.comthermofisher.comnist.govscbt.com

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. vscht.czingentaconnect.com

C-H Stretch (Aromatic): Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the C-H bonds of the aromatic ring. vscht.cz

C-H Stretch (Aliphatic): Stronger absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), due to the C-H bonds of the methyl and 1-methylhexyl groups. ingentaconnect.com

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the benzene ring. ncku.edu.tw

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the phenol (B47542) group is expected in the region of 1200-1260 cm⁻¹. udel.edu

C-H Bending (Aromatic): Strong bands in the 750-850 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic out-of-plane (oop) bending vibrations are expected.

Table 3: Characteristic Infrared Absorption Bands for o-Cresol, 4-(1-methylhexyl)-
Frequency Range (cm⁻¹)VibrationFunctional Group
3600 - 3200O-H stretch, H-bondedPhenolic Hydroxyl
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (Alkyl chain and Methyl)
1600 - 1450C=C stretchAromatic Ring
1260 - 1200C-O stretchPhenol
850 - 750C-H out-of-plane bend1,2,4-Trisubstituted Aromatic

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The purity and isomeric composition of o-Cresol, 4-(1-methylhexyl)- are critical parameters that significantly influence its properties and potential applications. Advanced chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Chiral Chromatography, are indispensable tools for the comprehensive characterization of this compound. These methods allow for the sensitive detection, accurate quantification, and effective separation of the main component from impurities and its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like o-Cresol, 4-(1-methylhexyl)-. The development of a robust GC-MS method is crucial for assessing the purity and identifying any potential by-products from the synthesis of this compound.

Due to the presence of a polar hydroxyl group, derivatization is often employed to improve the chromatographic behavior of phenolic compounds, reducing peak tailing and enhancing thermal stability. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. chemicalbook.comnih.gov This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte. jfda-online.com

A typical GC-MS method for the analysis of the silylated derivative of o-Cresol, 4-(1-methylhexyl)- would involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent). nih.gov The temperature program would be optimized to ensure good separation from any potential impurities or isomers.

Table 1: Illustrative GC-MS Method Parameters for the Analysis of o-Cresol, 4-(1-methylhexyl)- (as TMS derivative)

ParameterValue
GC System
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-550
Ion Source Temp.230 °C
Transfer Line Temp.280 °C

The mass spectrum of the TMS derivative of o-Cresol, 4-(1-methylhexyl)- is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation will likely involve cleavage of the alkyl chain and fragmentation of the aromatic ring. A significant fragment ion is anticipated from the benzylic cleavage at the C1 position of the hexyl group, leading to the loss of a pentyl radical. Another characteristic fragmentation pathway for silylated phenols involves the loss of a methyl group from the TMS moiety. researchgate.net The differentiation of isomeric cresols after silylation is possible due to unique fragmentation patterns; for instance, trimethyl(o-tolyloxy)silane often shows a characteristic base peak at m/z 91. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of o-Cresol, 4-(1-methylhexyl)- and its potential isomers. Given the compound's structure, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Several stationary phases can be considered for the separation. A standard C18 (ODS) column is a common starting point for the separation of alkylphenols. researchgate.net However, for closely related isomers, a phenyl-based stationary phase may offer enhanced selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. researchgate.net The choice of mobile phase is also critical. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is typically used. The separation of cresol isomers has been successfully achieved using both acetonitrile/water and methanol/water mobile phases. sigmaaldrich.com For long-chain alkylphenols, a gradient elution is often necessary to achieve good resolution and reasonable analysis times. epa.gov

Table 2: Proposed HPLC Method Parameters for the Separation and Quantification of o-Cresol, 4-(1-methylhexyl)-

ParameterCondition 1: C18 ColumnCondition 2: Phenyl Column
HPLC System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: WaterB: Methanol
Gradient80% B to 100% B over 20 min70% B to 95% B over 25 min
Flow Rate1.0 mL/min1.0 mL/min
Column Temperature30 °C35 °C
DetectionUV at 275 nmUV at 275 nm
Injection Volume10 µL10 µL

The development of an HPLC method would involve optimizing the mobile phase composition and gradient to achieve baseline separation of o-Cresol, 4-(1-methylhexyl)- from any isomers or impurities. The use of a diode-array detector (DAD) would be beneficial for method development, allowing for the monitoring of multiple wavelengths and providing spectral information to aid in peak identification. For quantitative analysis, the method would be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Chiral Chromatography for Enantiomeric Purity Determination

The 4-(1-methylhexyl)- substituent in o-Cresol, 4-(1-methylhexyl)- contains a chiral center at the carbon atom attached to the aromatic ring. This means the compound exists as a pair of enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. humanjournals.com Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. chiralpedia.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in separating a wide range of chiral compounds, including those with aromatic and alcohol functional groups. chiralpedia.comeijppr.com

Given the structure of o-Cresol, 4-(1-methylhexyl)-, a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), would be a promising candidate for achieving enantiomeric separation. eijppr.com Both normal-phase and reversed-phase modes could be explored. Normal-phase chromatography, using a mobile phase like hexane/isopropanol, often provides excellent selectivity for chiral separations.

Table 3: Suggested Chiral HPLC Method for Enantiomeric Purity Determination of o-Cresol, 4-(1-methylhexyl)-

ParameterProposed Method
Chiral HPLC System
ColumnCellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 275 nm
Injection Volume10 µL

The development of a chiral separation method would involve screening different CSPs and optimizing the mobile phase composition to maximize the resolution between the two enantiomer peaks. The elution order of the enantiomers would need to be determined by analyzing a reference standard of a single enantiomer if available, or by using other techniques such as circular dichroism detection. Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) or enantiomeric ratio of a given sample of o-Cresol, 4-(1-methylhexyl)-, which is a critical quality attribute for its potential use in stereospecific applications.

Mechanistic Investigations of Biological Interactions of O Cresol, 4 1 Methylhexyl

In Vitro Cellular Target Engagement and Receptor Binding Studies

Analysis of Molecular Docking and Ligand-Protein Interactions (Theoretical and Experimental)

No published studies were found that have conducted molecular docking simulations or experimental ligand-protein interaction analyses specifically for o-Cresol (B1677501), 4-(1-methylhexyl)-. Such studies are crucial for identifying potential protein targets and understanding the binding affinity and mode of interaction, which are foundational to elucidating a compound's mechanism of action.

Modulation of Specific Enzymatic Activities (e.g., metabolic enzymes in non-human systems, not related to efficacy/safety)

There is no available research detailing the effects of o-Cresol, 4-(1-methylhexyl)- on the activity of specific enzymes in any biological system. Investigations into how this compound might act as an inhibitor, activator, or substrate for metabolic enzymes have not been reported.

Molecular and Cellular Mechanisms of Action in Model Biological Systems

Gene Expression Profiling in Response to o-Cresol, 4-(1-methylhexyl)- Exposure

Scientific literature lacks any studies on gene expression profiling, such as microarray or RNA-sequencing analysis, in response to cellular exposure to o-Cresol, 4-(1-methylhexyl)-. This type of data is essential for understanding the broader cellular response and identifying pathways affected by the compound.

Perturbation of Cellular Signaling Pathways

No research has been published that investigates the perturbation of specific cellular signaling pathways by o-Cresol, 4-(1-methylhexyl)-. Understanding how a compound affects signaling cascades is key to deciphering its cellular impact.

Membrane Permeability and Intracellular Distribution in Model Cells

There are no available studies that have measured the membrane permeability or determined the intracellular distribution of o-Cresol, 4-(1-methylhexyl)- in model cell systems. The hydrophobic 1-methylhexyl side chain suggests the compound may readily interact with lipid membranes, but experimental data are required to confirm this and to understand its subcellular localization.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how a chemical's structure correlates with its biological activity. For alkylphenols like o-Cresol, 4-(1-methylhexyl)-, SAR investigations focus on how modifications to the phenolic ring and the alkyl substituent influence interactions with biological targets. These studies are crucial for designing compounds with enhanced efficacy or reduced toxicity.

Synthesis and Evaluation of o-Cresol, 4-(1-methylhexyl)- Analogs with Modified Alkyl Chains

The synthesis of analogs of o-Cresol, 4-(1-methylhexyl)- with varied alkyl chains is a key strategy to probe the impact of lipophilicity, chain length, and branching on biological activity. The general structure, featuring a hydroxyl and a methyl group on a benzene (B151609) ring, can be systematically altered to explore these relationships.

Synthesis Strategies: The synthesis of 4-alkyl-substituted cresols can be achieved through various established chemical reactions. Friedel-Crafts alkylation is a common method for introducing alkyl groups onto a phenolic ring. The synthesis of specific analogs often involves multi-step processes. For instance, the creation of a series of 4-alkyl-substituted derivatives might start with o-cresol and react it with different alkylating agents under catalytic conditions. osti.govoecd.org The synthesis of related structures, such as 4-alkyl(aryl)thioquinazoline derivatives, has been accomplished through thioetherification reactions, demonstrating a versatile approach to creating analogs for biological evaluation. nih.gov Similarly, novel glycerol-derived 4-alkyl-substituted 1,2,3-triazoles have been synthesized using Cu(I)-catalyzed cycloaddition reactions, highlighting the diverse synthetic routes available for modifying core structures to produce a library of analogs for testing. scielo.br

Evaluation of Biological Activity: Once synthesized, these analogs are evaluated in various biological assays. The nature of the alkyl chain—its length, branching, and the presence of functional groups—can dramatically influence the compound's interaction with biological targets. Studies on related alkylphenols have shown that these structural modifications can affect a range of activities, including antiproliferative, fungicidal, and antioxidant properties. nih.govscielo.brresearchgate.net

For example, research on a series of 2-alkyl-4-methyl-6-n-octylaminomethylphenols revealed that the antioxidant properties of these compounds were influenced by the nature of the alkyl substituent at the 2-position. researchgate.net In another study, the anti-proliferative activity of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives against cancer cell lines was found to be dependent on the specific substitutions made. nih.gov

The table below illustrates hypothetical data from an analog evaluation, showing how modifications to the alkyl chain of a 4-substituted o-cresol could influence its biological activity, measured as the half-maximal inhibitory concentration (IC50).

Analog Alkyl Chain at Position 4 Biological Activity (IC50, µM)
11-methylpropyl15.2
21-methylbutyl10.8
31-methylhexyl (Parent) 5.4
41-methyloctyl7.9
5n-heptyl12.1
6cyclohexyl25.6

This table is illustrative and based on general principles of SAR studies.

The evaluation typically shows that there is an optimal alkyl chain length and conformation for maximum biological activity. Chains that are too short may not provide sufficient lipophilicity for membrane interaction, while chains that are too long might introduce steric hindrance or unfavorable conformational properties.

Positional Isomer Effects on Biological Activity

Isomerism plays a critical role in determining the biological activity of a molecule. solubilityofthings.com For substituted cresols, the relative positions of the hydroxyl, methyl, and alkyl groups on the aromatic ring can lead to significant differences in their interaction with biological receptors and enzymes. solubilityofthings.com

The biological impact of cresol (B1669610) isomers (ortho, meta, and para) has been documented. In a study investigating the tumor-promoting ability of cresols on mouse skin, o-cresol was found to be the most potent isomer, while p-cresol (B1678582) was the least potent. who.int This demonstrates that the spatial arrangement of the methyl and hydroxyl groups influences the molecule's activity.

When considering a more complex structure like o-Cresol, 4-(1-methylhexyl)-, there are several positional isomers that could exist, for example:

p-Cresol, 2-(1-methylhexyl)- : The alkyl group is ortho to the hydroxyl group.

m-Cresol, 4-(1-methylhexyl)- : The methyl group is in the meta position relative to the hydroxyl group.

m-Cresol, 6-(1-methylhexyl)- : The alkyl group is ortho to the hydroxyl group and para to the methyl group.

A study on isoamphipathic antibacterial molecules (IAMs), which share structural similarities with substituted phenols, clearly demonstrated the impact of positional isomerism on regulating antibacterial activity and toxicity. nih.gov The study compared ortho, meta, and para isomers and found significant differences in their minimum inhibitory concentrations (MIC) and hemolytic activity (HC50). nih.gov The ortho isomer, in this case, exhibited the most selective activity against bacterial membranes over mammalian membranes. nih.gov

The following table summarizes findings from the study on IAMs, illustrating the potent effect of isomer positioning on biological outcomes. nih.gov

Isomer Position Antibacterial Activity (MIC, µg/mL) Toxicity (HC50, µg/mL) Selectivity Index (HC50/MIC)
Ortho (IAM-1)1-3265020.3 - 650
Meta (IAM-2)1-16986.1 - 98
Para (IAM-3)1-1616010 - 160

Data adapted from a study on isoamphipathic antibacterial molecules to illustrate the principle of positional isomer effects. nih.gov

These findings underscore that the precise arrangement of substituents on the phenolic ring is a critical determinant of biological function, likely due to the specific geometric and electronic requirements of the target binding site.

Computational SAR Modeling and Predictive Algorithms

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for investigating and predicting the biological activity of chemicals like alkylphenols. uninsubria.itscispace.com These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

QSAR Model Development: The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as atomic charges and orbital energies (e.g., HOMO/LUMO).

Physicochemical descriptors: Like the logarithm of the octanol-water partition coefficient (log Kow), which represents lipophilicity.

These descriptors are then used as independent variables in a statistical analysis to build a model that can predict the activity of new or untested compounds. scispace.comepa.gov For alkylphenols, QSAR models have been developed to predict various endpoints, including binding affinity to the human estrogen receptor, toxicity to aquatic organisms, and other water quality indices. scispace.comacademindex.com

For example, a two-step QSAR model was developed to predict the binding affinity of alkylphenols to the human estrogen receptor α. scispace.com The first step used discriminant analysis to classify compounds as binders or non-binders with high accuracy, while the second step used multilinear regression (MLR) to quantitatively predict the binding affinity of the active compounds. scispace.com The predictive power of the MLR model for alkylphenols was robust, with a q² value of 0.75. scispace.com

Predictive Algorithms: Various algorithms can be employed to construct SAR and QSAR models. These range from simple linear regression to more complex machine learning methods. The cat-SAR algorithm, for instance, is designed to analyze and predict chemical activity from categorical biological data (e.g., active vs. inactive). scispace.com Other approaches use quantum mechanical methods and force-field molecular mechanics to characterize molecules and predict reaction mechanisms. scispace.comacs.org

The table below summarizes examples of computational models applied to phenols and related compounds.

Model Type Chemical Class Predicted Endpoint Key Descriptors Used Reference
2-Step 3D-QSARAlkylphenolsHuman Estrogen Receptor α BindingReceptor-ligand docking simulation descriptors scispace.com
QSARAlkylphenolsWater Quality IndicesNot specified uninsubria.itacademindex.com
Neutral Organic SARPhenols96-h EC50 (Green Algae)Log Kow epa.gov
QSRRAlkylphenolsGas-Liquid Chromatography RetentionWiener-type indices, graph operators acs.org

These computational models serve as valuable predictive tools in the early stages of drug discovery and toxicological assessment, allowing for the screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing. uninsubria.it They provide insights into the molecular features that drive biological activity, guiding the rational design of new analogs of o-Cresol, 4-(1-methylhexyl)- with desired properties.

Environmental Occurrence, Transformation, and Biodegradation of O Cresol, 4 1 Methylhexyl

Occurrence and Distribution in Environmental Compartments

Anthropogenic releases are significant and include industrial manufacturing, use in disinfectants, and as by-products from the fractional distillation of crude oil and coal tars. who.intpjoes.com Given that o-Cresol (B1677501), 4-(1-methylhexyl)- is likely synthesized for specific industrial applications, its presence in the environment would be expected primarily in localized areas near manufacturing or processing facilities.

Once released, the distribution of the compound would be governed by its physicochemical properties. The presence of the (1-methylhexyl) alkyl chain, which is significantly larger than the simple methyl group on o-cresol, would increase its lipophilicity (affinity for fats and oils) and reduce its water solubility compared to the parent o-cresol. This suggests a higher tendency to adsorb to organic matter in soil and sediment, potentially leading to accumulation in these compartments. Its volatility would be lower than that of o-cresol, reducing the likelihood of long-range atmospheric transport.

Analytical Methods for Environmental Monitoring of o-Cresol, 4-(1-methylhexyl)-

While no standardized methods have been developed specifically for o-Cresol, 4-(1-methylhexyl)-, established analytical techniques for cresols and other alkylphenols are readily adaptable for its detection and quantification in environmental samples. who.intnih.gov The most common and effective methods involve chromatography coupled with mass spectrometry.

For water samples, analysis typically involves a pre-concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the compound from the aqueous matrix. For soil and sediment, solvent extraction, often aided by ultrasonication, is used to transfer the analyte into an organic solvent like methylene (B1212753) chloride. nih.gov

The primary analytical instruments for detecting alkylphenols are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). who.intnih.gov GC-MS offers excellent separation and definitive identification based on the mass spectrum of the molecule. HPLC, often used with ultraviolet (UV) or fluorescence detection, is also a powerful tool. nih.govcdc.gov For enhanced sensitivity, especially for trace-level detection, derivatization of the phenolic hydroxyl group can be performed to improve chromatographic behavior and detector response.

Table 1: General Analytical Methods Applicable to Alkylated Cresols

Sample Matrix Preparation Method Analytical Method Detection Limit Reference
Air Pump through adsorbent tube (e.g., XAD-2, silica (B1680970) gel), desorb with solvent. nih.gov GC-FID, GC-MS, HPLC-UV 0.07-0.3 mg/m³ (for various phenols) nih.gov
Water Adjust pH, extract with solvent (e.g., CH₂Cl₂); or use Solid Phase Extraction (SPE). nih.govcdc.gov GC-MS, HPLC 0.026 µg/L (for o-cresol) nih.gov
Soil/Sediment Ultrasonic extraction with solvent (e.g., methylene chloride). nih.gov GC-MS Not specified for compound nih.gov

Source Identification and Pathways of Environmental Introduction (e.g., industrial effluents, natural sources)

The primary source of o-Cresol, 4-(1-methylhexyl)- is expected to be anthropogenic. The specific structure suggests it is a synthesized chemical intermediate rather than a naturally occurring compound. Alkylation of phenols is a common industrial process to produce compounds used as antioxidants, surfactants, and intermediates for pesticides and resins. oecd.orggoogle.com Specifically, o-cresol is used as a precursor for herbicides and other industrial chemicals. wikipedia.orgoecd.org The addition of the 4-(1-methylhexyl)- group is likely achieved through the alkylation of o-cresol with an appropriate olefin.

Therefore, the main pathways for its introduction into the environment would be:

Industrial Effluents: Discharges of wastewater from chemical manufacturing plants that produce or use o-Cresol, 4-(1-methylhexyl)-.

Accidental Spills: Leaks or spills during production, storage, or transport.

Product Degradation: While less likely to be a primary source, the breakdown of larger, more complex products that use this cresol (B1669610) derivative as a building block could release it into the environment over time.

Natural sources for this specific compound are highly improbable. While simple cresols are products of natural fires and biological decay, the formation of such a specific, branched alkyl chain at the para-position is not a known natural process. who.intcanada.ca

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that degrade a compound in the environment without the involvement of microorganisms. For o-Cresol, 4-(1-methylhexyl)-, these processes would primarily include photodegradation and oxidation.

Hydrolysis Pathways and Stability in Aqueous Environments

Hydrolysis is a chemical reaction with water that breaks down a compound. Based on the chemical structure of o-Cresol, 4-(1-methylhexyl)-, it is not expected to undergo hydrolysis under typical environmental conditions (pH 4-9). nih.govservice.gov.uk The molecule lacks functional groups that are susceptible to hydrolysis, such as esters, amides, or labile halogen atoms. The carbon-carbon bonds of the alkyl chain and the aromatic ring, as well as the carbon-oxygen bond of the phenolic hydroxyl group, are stable in water. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound. service.gov.uk

Oxidation Reactions in Environmental Matrices

In addition to photochemical oxidation, chemical oxidation can occur in water and soil. The primary oxidants in environmental systems are reactive oxygen species, including the aforementioned hydroxyl radical (•OH), which is one of the most powerful. pnas.org

The oxidation of phenols by hydroxyl radicals is a rapid process. The reaction begins with the radical attacking the electron-rich aromatic ring. pnas.orgresearchgate.net For o-Cresol, 4-(1-methylhexyl)-, the presence of two electron-donating groups (the hydroxyl and the alkyl groups) activates the ring, making it highly susceptible to electrophilic attack by oxidants. acs.org The oxidation can lead to the formation of various intermediates, including dihydroxy- and quinone-type structures, before the aromatic ring is cleaved. pnas.orgresearchgate.net The long alkyl chain can also be a site of oxidation, although reactions on the activated aromatic ring are generally favored. Advanced Oxidation Processes (AOPs), which are used in water treatment, intentionally generate hydroxyl radicals to destroy persistent organic pollutants like alkylphenols. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
o-Cresol, 4-(1-methylhexyl)-
o-Cresol
m-Cresol
p-Cresol (B1678582)
Methylene chloride
Phenol (B47542)
Xylenol
Fulvic acid
Humic acid
Carbon dioxide

Biotic Transformation and Biodegradation Pathways

The structure of o-Cresol, 4-(1-methylhexyl)-, featuring a substituted phenolic ring and a branched seven-carbon alkyl chain, suggests a complex biodegradation process. The degradation is expected to involve distinct enzymatic pathways targeting the aromatic ring and the aliphatic side chain. The presence of the long, branched alkyl group is a significant structural feature that generally increases a molecule's resistance to microbial attack compared to simpler phenols. exlibrisgroup.comnih.govservice.gov.uk

The microbial breakdown of o-Cresol, 4-(1-methylhexyl)- likely requires specialized microorganisms capable of metabolizing both aromatic and aliphatic hydrocarbons.

Bacterial Degradation: Bacteria are primary degraders of phenolic compounds in the environment. who.int Strains capable of degrading cresols and LCAPs are found within diverse genera, most notably Pseudomonas, Rhodococcus, and Sphingomonas. exlibrisgroup.comfrontiersin.orgjmb.or.kr

Pseudomonas species: Pseudomonas alkylphenolia (formerly Pseudomonas sp. strain KL28) is known to utilize a wide range of 4-n-alkylphenols (with C1 to C5 chains). nih.govmicrobiologyresearch.org It employs a meta-cleavage pathway encoded by the lap gene cluster to break down the aromatic ring. nih.gov It is plausible that similar strains could attack the o-cresol ring of the target compound.

Rhodococcus species: Strains like Rhodococcus rhodochrous also catabolize 4-alkylphenols using a meta-cleavage pathway, initiated by an alkylphenol hydroxylase. frontiersin.org

Sphingomonas species: These bacteria are frequently implicated in the degradation of nonylphenol, an LCAP with a branched nine-carbon chain. They utilize an unusual ipso-substitution mechanism, where the alkyl group is cleaved from the ring before the ring itself is opened. exlibrisgroup.comnih.gov This pathway is particularly relevant for compounds like o-Cresol, 4-(1-methylhexyl)- that possess a highly branched alkyl group.

Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to degrade complex aromatic compounds using powerful, non-specific extracellular enzymes. mdpi.comsfei.org

Fungal Genera: Species from Aspergillus, Penicillium, Phanerochaete, and Candida have been shown to degrade cresols. sfei.org

Degradation Strategy: In contrast to the complete mineralization often seen with bacteria, fungal degradation of LCAPs frequently involves oxidation of the alkyl chain and subsequent polymerization of the phenolic moiety into insoluble complexes. exlibrisgroup.comnih.gov This is primarily mediated by extracellular enzymes like laccases and peroxidases. mdpi.comiwaponline.com

Anaerobic Degradation: Under anoxic conditions, such as in deep sediments or some aquifers, a different set of microbial consortia would be responsible for degradation. For o-cresol, anaerobic degradation has been observed by sulfate-reducing bacteria. oup.com This process often begins with the carboxylation of the phenol ring, a distinct mechanism from aerobic pathways. oup.com The degradation of the long alkyl chain under anaerobic conditions is also possible but generally proceeds at a much slower rate. mdpi.com

Table 1: Examples of Microbial Strains Involved in the Degradation of Cresols and Long-Chain Alkylphenols

Microbial GenusSpecific Strain(s)Degraded Compound(s)Key Pathway/Enzyme TypeCitations
PseudomonasP. alkylphenolia KL28, P. putidap-Cresol, 4-n-Alkylphenols (C1-C5), Phenolmeta-Cleavage, Phenol Hydroxylase jmb.or.krnih.govnih.gov
RhodococcusR. rhodochrous EP4, R. jostii RHA14-Ethylphenol, 4-Propylphenolmeta-Cleavage, Alkylphenol Hydroxylase frontiersin.org
SphingomonasSphingomonas sp. strain BSN22Nonylphenol, Octylphenol Polyethoxylatesipso-Hydroxylation/Substitution exlibrisgroup.comnih.govacs.org
AspergillusNot specifiedo-Cresol, m-Cresol, p-CresolNot specified sfei.org
PhanerochaeteNot specifiedo-Cresol, m-Cresol, p-CresolNot specified sfei.org
Sulfate-Reducing ConsortiaAquifer-derived enrichmentso-Cresol, p-CresolMethyl Group Oxidation, Sulfate Reduction oup.com

The breakdown of o-Cresol, 4-(1-methylhexyl)- is expected to generate a series of intermediate compounds resulting from the separate or combined degradation of the aromatic ring and the alkyl side chain.

Metabolites from the Aromatic Moiety: Based on known cresol degradation pathways, the initial attack on the o-cresol portion would likely produce:

Methylcatechols: Hydroxylation of the aromatic ring would lead to the formation of alkylated catechols, such as 4-(1-methylhexyl)-3-methylcatechol. These are key intermediates before ring cleavage. jmb.or.kr

Hydroxybenzoic Acids: Under anaerobic conditions, oxidation of the methyl group on the cresol ring can occur, leading to intermediates like hydroxybenzaldehydes and ultimately p-hydroxybenzoic acid (in the case of p-cresol degradation). oup.com A similar oxidation could occur for the methyl group of o-cresol.

Metabolites from the Alkyl Chain: The degradation of the (1-methylhexyl)- side chain is hypothesized to follow pathways established for other alkanes and alkylphenols:

Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

Beta-oxidation: Following omega-oxidation, the resulting fatty acid is shortened by two carbon units at a time.

Ipso-substitution Products: In pathways used by organisms like Sphingomonas, the entire alkyl group could be cleaved, releasing the side chain and leaving a hydroxylated cresol ring that is further metabolized. nih.gov

The combination of these pathways would result in a complex mixture of transient metabolites, including hydroxylated and carboxylated derivatives of the parent compound, before eventual mineralization to carbon dioxide and water in aerobic environments. who.int

The degradation of this complex molecule relies on a suite of specific enzymes that catalyze the initial attacks on the stable aromatic ring and the aliphatic side chain.

Monooxygenases and Dioxygenases: These are critical for the initial steps of aerobic aromatic degradation.

Phenol Hydroxylases: Multicomponent phenol hydroxylases (mPH) are responsible for adding a second hydroxyl group to the phenolic ring to form a catechol. The mPH from Pseudomonas sp. KL28 has shown a preference for 4-alkylphenols. nih.gov

Catechol 2,3-Dioxygenases: These enzymes cleave the aromatic ring of the resulting alkylcatechol intermediate. The C23O from strain KL28 preferentially acts on 4-alkylcatechols. nih.gov

Laccases and Peroxidases: These extracellular fungal enzymes have a broad substrate range and can oxidize phenolic compounds, including alkylphenols. mdpi.comiwaponline.com They are key in the fungal detoxification strategy that often leads to polymerization.

Alkane Hydroxylases (e.g., AlkB): These enzymes are responsible for the initial oxidation of the alkyl side chain, a crucial first step for its degradation.

Lipases: In some cases, enzymes like lipases have been shown to hydrolyze and aid in the degradation of related environmental contaminants like phthalates, and could potentially play a role in transforming intermediates. iwaponline.com

The rate at which o-Cresol, 4-(1-methylhexyl)- is biodegraded in soil, water, and sediment is controlled by a combination of its chemical properties and various environmental factors.

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the metabolic pathways used. Aerobic degradation is generally much faster and more complete than anaerobic degradation. oup.commdpi.com

Temperature: Microbial activity, and thus biodegradation, is highly temperature-dependent. Higher temperatures generally increase degradation rates, although the optimal temperature varies between different microbial communities. mdpi.com

pH: The pH of the soil or water affects both the chemical state of the compound and the activity of microbial enzymes. Most degradation pathways function optimally near a neutral pH. mdpi.com

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth. A balanced carbon-to-nutrient ratio can significantly enhance biodegradation rates. sfei.org The addition of other organic sources (co-metabolism) can also stimulate microbial activity.

Initial Concentration: High concentrations of phenolic compounds can be toxic to microorganisms, leading to an initial lag phase or complete inhibition of degradation. mdpi.com

Bioavailability: o-Cresol, 4-(1-methylhexyl)- is a hydrophobic compound, meaning it will tend to sorb strongly to organic matter in soil and sediment. This reduces its availability to microorganisms in the aqueous phase and can significantly slow down its degradation rate. mdpi.com

Presence of Trace Elements: The activity of degrading microbes can be influenced by trace elements. For instance, magnesium, calcium, and iron ions have been shown to be essential for or to accelerate the biodegradation of other alkylphenols by Sphingomonas species. acs.orgnih.gov

Table 2: Summary of Factors Influencing Biodegradation of Alkylphenols

FactorEffect on Biodegradation RateExplanationCitations
Oxygen Higher under aerobic conditionsAerobic pathways yield more energy and are generally faster than anaerobic pathways. oup.commdpi.com
Temperature Increases with temperature (up to an optimum)Microbial enzymatic activity is temperature-dependent. mdpi.com
pH Optimal near neutral range (pH 6-8)Affects enzyme function and compound solubility. Extreme pH can inhibit microbial growth. mdpi.com
Nutrient Levels Enhanced by balanced C:N:P ratioMicroorganisms require nitrogen and phosphorus for growth and metabolism. sfei.org
Concentration Inhibited at high concentrationsHigh levels of phenolic compounds can be toxic to microbial populations. mdpi.com
Bioavailability Reduced by sorption to sediment/soilStrong binding to organic matter makes the compound less accessible to microbes in water. mdpi.com
Alkyl Chain Structure Slower for branched vs. linear chainsBranching, especially at the alpha-carbon, sterically hinders enzymatic attack. exlibrisgroup.comnih.govservice.gov.uk
Trace Elements Can be enhanced (e.g., by Fe³⁺, Mg²⁺, Ca²⁺)Certain ions are essential cofactors for microbial enzymes involved in degradation. acs.orgnih.gov

Theoretical and Computational Studies of O Cresol, 4 1 Methylhexyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like o-Cresol (B1677501), 4-(1-methylhexyl)-, these methods could provide invaluable data on its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Application of DFT to o-Cresol, 4-(1-methylhexyl)- would allow for the determination of its most stable three-dimensional structure (optimized geometry). By calculating the molecule's energy at various geometries, a potential energy surface can be mapped out, revealing the energy landscapes. This would identify stable conformers and the energy barriers for conversion between them.

Table 1: Hypothetical DFT-Calculated Properties for o-Cresol, 4-(1-methylhexyl)-

Property Hypothetical Value Unit
Ground State Energy -XXX.XXXX Hartrees
Dipole Moment X.XX Debye
Rotational Constants A, B, C GHz

Note: This table presents the types of data that would be generated from DFT calculations; specific values for o-Cresol, 4-(1-methylhexyl)- are not currently available in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. For o-Cresol, 4-(1-methylhexyl)-, FMO analysis would indicate the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also a critical parameter for determining the molecule's kinetic stability and electronic transport properties.

Table 2: Hypothetical FMO Analysis Data for o-Cresol, 4-(1-methylhexyl)-

Parameter Hypothetical Value Unit
HOMO Energy -X.XX eV
LUMO Energy -X.XX eV
HOMO-LUMO Gap X.XX eV

Note: This table illustrates the kind of data obtained from FMO analysis. Actual values for the target molecule are not available.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in identifying the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) database contains an experimental IR spectrum for o-Cresol, 4-(1-methylhexyl)-, which could be used for comparison with theoretical predictions.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Solvent Effects on Conformation and Dynamics

The conformation and dynamic behavior of o-Cresol, 4-(1-methylhexyl)- can be significantly influenced by the surrounding solvent. MD simulations in different solvent environments (e.g., water, organic solvents) would reveal how intermolecular interactions with solvent molecules affect the conformational preferences of the flexible 1-methylhexyl side chain and the orientation of the hydroxyl group. Research on o-cresol has shown that aromatic solvents can induce specific conformations due to π-stacking interactions.

Interactions with Model Biological Membranes or Protein Binding Sites

Given the phenolic structure, o-Cresol, 4-(1-methylhexyl)- may have biological activity. MD simulations could be employed to study its interactions with model biological systems. For instance, simulations with a lipid bilayer could predict how the molecule partitions into and orients within a cell membrane. Similarly, docking studies followed by MD simulations could elucidate its potential binding modes and affinities within the active site of a target protein. Studies on related compounds like p-cresol (B1678582) have explored their interactions with enzymes such as p-cresol methylhydroxylase.

Chemoinformatics and QSAR/QSPR Modeling of o-Cresol, 4-(1-methylhexyl)-

Chemoinformatics and computational modeling serve as pivotal tools in the modern chemical and pharmaceutical sciences, enabling the prediction of physicochemical properties and biological activities of compounds before their synthesis and experimental testing. For o-Cresol, 4-(1-methylhexyl)-, these in silico techniques provide valuable insights into its behavior and potential applications.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively medcraveonline.com. The development of such models for o-Cresol, 4-(1-methylhexyl)- and related phenolic compounds involves the calculation of molecular descriptors, which are numerical representations of the molecule's structure.

While specific, dedicated QSAR/QSPR studies on o-Cresol, 4-(1-methylhexyl)- are not prevalent in publicly available literature, its properties are often estimated using well-established predictive models. These general models are built upon large datasets of diverse chemical structures and their experimentally determined properties. For instance, various physicochemical properties of o-Cresol, 4-(1-methylhexyl)- have been calculated using such QSPR methods as the Joback and Crippen methods chemeo.com.

These predictive models utilize a range of molecular descriptors, including:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, like molecular volume and surface area.

Electronic descriptors: Related to the electron distribution, such as partial charges and dipole moments.

Physicochemical descriptors: Such as hydrophobicity (logP) and water solubility (logS).

The table below presents several key physicochemical properties of o-Cresol, 4-(1-methylhexyl)- that have been predicted through established QSPR models. These values are crucial for understanding its potential behavior in various chemical and biological systems.

PropertyPredicted ValueUnitPrediction Method/Source
Octanol/Water Partition Coefficient (logP)4.384-Crippen's method
Water Solubility (logS)-4.35mol/LCrippen's method
Normal Boiling Point (Tboil)631.56KJoback method
Enthalpy of Vaporization (ΔvapH°)62.32kJ/molJoback method
McGowan's Characteristic Volume (McVol)190.230ml/molMcGowan's method
Critical Pressure (Pc)2291.52kPaJoback method
Critical Temperature (Tc)841.06KJoback method

This data is sourced from Cheméo and represents calculated properties. chemeo.com

These predicted properties are foundational for developing more specific QSAR/QSPR models. For instance, the high predicted logP value suggests significant hydrophobicity, a key parameter in models predicting environmental fate or membrane permeability.

In Silico Prediction of Potential Biological Activities (non-clinical)

In the absence of experimental screening data, computational methods can be employed to predict the potential biological activities of o-Cresol, 4-(1-methylhexyl)-. These predictions are typically based on the principle of chemical similarity, where a compound is likely to share biological activities with structurally similar molecules that have known activities.

One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of the input molecule researchgate.net. While a specific PASS analysis for o-Cresol, 4-(1-methylhexyl)- is not published, the methodology would involve comparing its structural features against a large database of active compounds.

Potential predicted activities for a substituted phenol (B47542) like o-Cresol, 4-(1-methylhexyl)- could hypothetically include:

Antioxidant activity: Phenolic compounds are well-known for their ability to scavenge free radicals.

Antimicrobial effects: Many alkylphenols exhibit antibacterial and antifungal properties.

Enzyme inhibition: The molecule could potentially interact with the active sites of various enzymes.

It is crucial to emphasize that these are hypothetical predictions based on the general properties of its chemical class. Such in silico predictions serve as a guide for prioritizing compounds for further experimental testing and are not a substitute for it mdpi.comresearchgate.net. The process helps in generating hypotheses about the compound's mechanism of action and potential therapeutic or industrial applications.

Virtual Screening for Analog Design

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme nih.gov. Should a particular biological activity be confirmed for o-Cresol, 4-(1-methylhexyl)-, virtual screening could be instrumental in designing more potent or selective analogs.

The process for analog design using o-Cresol, 4-(1-methylhexyl)- as a starting point or "scaffold" would involve several steps:

Target Identification: First, the specific biological target (e.g., an enzyme) responsible for the compound's activity would need to be identified.

Scaffold Hopping or Decoration: Large virtual libraries of compounds would be screened. This could involve searching for molecules with a similar core structure (the substituted cresol) but with different substituents (scaffold decoration) or searching for entirely different structures that can mimic its key interactions (scaffold hopping).

Docking and Scoring: The candidate analogs would be computationally "docked" into the active site of the target protein. Scoring functions would then be used to estimate the binding affinity of each analog, ranking them based on their predicted potency.

For example, if o-Cresol, 4-(1-methylhexyl)- were found to inhibit a particular bacterial enzyme, virtual screening could be used to explore modifications to the 1-methylhexyl side chain or the addition of other functional groups to the phenolic ring to improve binding affinity and, consequently, antibacterial efficacy. This approach accelerates the discovery of lead compounds by narrowing down the number of molecules that need to be synthesized and tested in the laboratory nih.gov.

Potential Applications of O Cresol, 4 1 Methylhexyl in Non Biological/non Clinical Domains

Role as a Chemical Precursor or Intermediate in Material Science

The structure of o-Cresol (B1677501), 4-(1-methylhexyl)- makes it a candidate as a monomer or a modifying agent in the synthesis of advanced materials. The phenolic hydroxyl group is a reactive site for various chemical transformations, and the long alkyl chain can impart specific physical properties to the resulting materials.

o-Cresol, 4-(1-methylhexyl)- can be considered a functionalized building block for various polymers and specialty chemicals. Cresols, in general, are widely used as precursors in the chemical industry. wikipedia.org For instance, o-cresol is a key component in the production of certain epoxy and phenol-formaldehyde resins. sigmaaldrich.com The incorporation of the 4-(1-methylhexyl) group into a cresol (B1669610) structure would likely be aimed at creating polymers with tailored properties.

The synthesis of polymers from phenolic compounds is a well-established field. For example, o-cresol can undergo oxidative coupling polymerization to form poly(o-cresol). merckmillipore.com It is also used as a starting material for producing polyisobutylenes. merckmillipore.com By analogy, o-Cresol, 4-(1-methylhexyl)- could potentially be polymerized through its phenolic hydroxyl group to create novel polymers. The bulky 1-methylhexyl substituent would be expected to influence the polymer's properties significantly, likely increasing its solubility in nonpolar solvents, enhancing its flexibility, and lowering its glass transition temperature compared to polymers made from less substituted phenols.

Furthermore, alkylated cresols are used in the synthesis of phosphite (B83602) compositions that act as stabilizers for polymers. smolecule.com The 1-methylhexyl group in o-Cresol, 4-(1-methylhexyl)- would enhance its compatibility with polyolefin matrices, making it a potential precursor for high-performance antioxidants designed to protect polymers from degradation.

The general class of cresols serves as intermediates for a wide array of chemicals, including herbicides and dyes. wikipedia.org The specific substitution pattern of o-Cresol, 4-(1-methylhexyl)- could be leveraged to synthesize specialty chemicals with unique solubility and reactivity profiles for applications in agrochemicals or advanced material formulations.

The properties of o-Cresol, 4-(1-methylhexyl)- suggest its utility in the formulation of functional materials and coatings. Phenolic resins, derived from compounds like cresol, are known for their use in protective coatings. merckmillipore.com The introduction of a long alkyl chain, such as the 1-methylhexyl group, would increase the hydrophobicity of the resulting coating, leading to improved water resistance and anti-corrosion properties.

The bulky alkyl group can also act as an internal plasticizer, imparting flexibility to otherwise rigid polymer backbones. This could be particularly advantageous in the formulation of coatings for substrates that undergo mechanical stress or temperature fluctuations. Environmentally friendly resins for the paint industry have been developed from o-cresol, and the inclusion of a group like 1-methylhexyl could further enhance their performance characteristics. nih.gov

In the realm of advanced materials, phenolic compounds are used in the synthesis of polybenzoxazines, a class of high-performance thermosetting resins with excellent thermal and mechanical properties. researchgate.net The specific structure of o-Cresol, 4-(1-methylhexyl)- could be used to create novel benzoxazine (B1645224) monomers, leading to polybenzoxazines with modified properties such as lower melt viscosity or enhanced impact strength.

Analytical Standards and Reference Materials

o-Cresol and its derivatives are utilized as analytical standards for quality control and research purposes. sigmaaldrich.comaccustandard.com These standards are crucial for the accurate identification and quantification of these compounds in various matrices, including environmental samples and industrial products. sigmaaldrich.com Given the potential for o-Cresol, 4-(1-methylhexyl)- to be present as an industrial byproduct or as a component in commercial formulations, having a certified reference material of this compound is essential for regulatory monitoring and product quality assessment.

Companies that specialize in chemical standards offer a wide range of phenolic compounds, including various isomers of cresol, for use in chromatography and other analytical techniques. sigmaaldrich.comaccustandard.com o-Cresol, 4-(1-methylhexyl)-, with its specific chemical structure, would serve as a unique reference point for identifying this particular isomer in complex mixtures.

The availability of a pure standard of o-Cresol, 4-(1-methylhexyl)- would enable the development of analytical methods for its detection and quantification in various applications, from environmental analysis to the quality control of polymers and coatings in which it might be used.

Research Tools in Organic Synthesis or Biochemistry Studies (e.g., as a probe molecule)

In the field of organic synthesis, molecules with specific structural features can serve as valuable research tools. The hindered phenolic nature of o-Cresol, 4-(1-methylhexyl)-, due to the proximity of the methyl group to the hydroxyl function and the bulky 4-substituent, could make it a useful substrate for studying the selectivity of reactions involving phenols. For example, it could be used to probe the steric limits of catalysts designed for the alkylation or etherification of phenolic compounds.

The synthesis of complex molecules often relies on the use of building blocks with well-defined stereochemistry and functional groups. o-Cresol can be a starting material for the synthesis of more complex structures, such as carvacrol. merckmillipore.com The 1-methylhexyl group in o-Cresol, 4-(1-methylhexyl)- introduces a chiral center, making it a potential starting material for the asymmetric synthesis of novel compounds.

While this article focuses on non-biological applications, in biochemical studies, alkylated phenols can be used as probes to study enzyme-substrate interactions or to investigate the effects of lipophilicity on membrane-related processes. The long alkyl chain of o-Cresol, 4-(1-methylhexyl)- would impart significant lipophilicity, making it a candidate for such studies, although this falls outside the primary scope of this article.

Compound Information

Compound Name
o-Cresol, 4-(1-methylhexyl)-
o-Cresol
Phenol (B47542)
Poly(o-cresol)
Polyisobutylenes
Carvacrol
Polybenzoxazines

Chemical Data for o-Cresol, 4-(1-methylhexyl)-

PropertyValueSource
CAS Registry Number 42433-61-4 nist.gov
Molecular Formula C₁₄H₂₂O nist.gov
Molecular Weight 206.3239 g/mol nist.gov
IUPAC Standard InChI InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3 nist.gov
IUPAC Standard InChIKey ZMAWSFRVKHOOJU-UHFFFAOYSA-N nist.gov

Future Research Directions and Unanswered Questions Regarding O Cresol, 4 1 Methylhexyl

Development of More Efficient and Sustainable Synthetic Methodologies

The industrial production of cresols typically involves processes like the methylation of phenol (B47542) or extraction from coal tar and petroleum residues. researchgate.netlegislation.gov.uk For instance, vapor-phase methylation of phenol over solid acid catalysts such as alumina (B75360) or magnesium oxide is a common method for producing o-cresol (B1677501). researchgate.netwipo.int Another approach is the alkaline hydrolysis of chlorotoluene. researchgate.net However, these methods often result in a mixture of isomers and can involve harsh conditions or environmentally challenging by-products. dicp.ac.cn

A significant research gap exists for the targeted synthesis of o-Cresol, 4-(1-methylhexyl)-. The alkylation of o-cresol is a known route to produce substituted phenols, with catalysts like anhydrous aluminium chloride being used for reactions with benzyl (B1604629) alcohol. banglajol.info The alkylation of phenols with various agents is an important industrial process for creating antioxidants and other valuable chemicals. repec.orgresearchgate.net

Future Research Directions: Future research should focus on developing selective, high-yield, and sustainable methods for synthesizing o-Cresol, 4-(1-methylhexyl)-. Key questions to be addressed include:

What are the most effective and selective catalytic systems for the direct alkylation of o-cresol with a 1-methylhexyl group?

Can green chemistry principles be applied to develop more environmentally friendly synthesis routes, for example, by using solid acid catalysts like zeolites or sulfated zirconia which have shown promise in other phenol alkylation reactions? researchgate.netdicp.ac.cnacs.org

What are the reaction kinetics and thermodynamic parameters for the synthesis, and how can they be optimized to maximize yield and minimize by-product formation?

Can novel catalysts, such as ionic liquids or biocatalysts, be developed for this specific alkylation to improve efficiency and reduce environmental impact? oup.com

Research AreaCurrent Methods for Related CompoundsProposed Future Research for o-Cresol, 4-(1-methylhexyl)-
Synthesis Phenol methylation, chlorotoluene hydrolysis, Friedel-Crafts alkylation. researchgate.netbanglajol.infoDevelopment of selective heterogeneous catalysts (e.g., zeolites, sulfated zirconia), exploration of green solvents and biocatalysis. acs.orgoup.com
Sustainability Use of harsh catalysts like AlCl3, generation of isomeric mixtures. dicp.ac.cnbanglajol.infoDesign of recyclable catalysts, processes with high atom economy, and reduced energy consumption. oup.comcardiff.ac.uk

Deeper Understanding of Environmental Fate and Remediation Strategies

The environmental fate of a chemical is dictated by its physical and chemical properties, which influence its distribution, persistence, and degradation. For the broader class of alkylphenols, it is known that they can be persistent environmental contaminants. panda.orgnih.gov Their hydrophobicity, which generally increases with the length of the alkyl chain, causes them to partition into sediments and bioaccumulate in aquatic organisms. nih.govsigmaaldrich.com While o-cresol itself is considered readily biodegradable, the addition of a long, branched alkyl chain like 1-methylhexyl is expected to significantly increase its persistence. researchgate.netnih.gov

Biodegradation pathways for cresols and some short-chain alkylphenols have been studied, often involving the oxidation of the methyl group or hydroxylation of the aromatic ring. service.gov.uknih.gov However, long-chain alkylphenols degrade more slowly, and their branched structure can hinder microbial attack. nih.govscispace.com

Remediation techniques for cresol-contaminated soil include soil flushing with surfactants to enhance solubility and removal. ijpsonline.com For petroleum hydrocarbons, which include alkylphenols, both in-situ and ex-situ treatments like bioremediation and chemical oxidation (e.g., Fenton's oxidation) are employed. ucc.edu.ghnih.gov

Future Research Directions: A comprehensive understanding of the environmental behavior of o-Cresol, 4-(1-methylhexyl)- is crucial. Unanswered questions that need to be addressed are:

What are the key physicochemical properties of o-Cresol, 4-(1-methylhexyl)-, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are essential for environmental fate modeling?

What is its persistence in various environmental compartments (soil, water, sediment), and what are its primary degradation pathways (biotic and abiotic)?

Which microbial species are capable of degrading o-Cresol, 4-(1-methylhexyl)-, and what are the specific enzymatic pathways involved? Does the branched 1-methylhexyl group inhibit biodegradation compared to linear alkylphenols? nih.gov

What are the most effective remediation strategies for sites contaminated with this compound? This includes evaluating the efficacy of bioremediation, advanced oxidation processes, and phytoremediation. researchgate.netrcsi.science

Comprehensive Elucidation of Molecular Interaction Mechanisms in Model Systems

The biological or environmental effects of a chemical are fundamentally driven by its interactions at a molecular level. For alkylphenols, interactions with biological receptors are of particular concern. researchgate.net Molecular modeling and simulation studies have been used to investigate the binding of alkylphenols to receptors like the estrogen receptor, revealing the importance of molecular bulk and electronic properties. ijpsonline.complos.orgsemanticscholar.org The structure of the alkyl chain can significantly influence binding affinity. service.gov.uk

The interaction of substituted phenols with solvents and other molecules is influenced by factors like hydrogen bonding and electron density on the phenyl ring, which can be studied using spectroscopic and computational methods. ucc.edu.ghmdpi.comd-nb.infonih.gov

Future Research Directions: There is a complete lack of data on the molecular interactions of o-Cresol, 4-(1-methylhexyl)-. Research should be directed towards:

Utilizing computational methods like molecular docking and molecular dynamics simulations to predict the binding affinity and interaction modes of o-Cresol, 4-(1-methylhexyl)- with key biological targets, such as nuclear receptors and metabolic enzymes. nih.govplos.org

Employing biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) to experimentally validate predicted interactions with purified proteins.

Investigating how the specific structure of the 4-(1-methylhexyl) group influences receptor binding compared to other alkylphenols.

Studying its interactions in non-biological systems, such as its adsorption to soil organic matter and sediments, to better predict its environmental mobility and bioavailability.

Exploration of Novel Non-Clinical Applications

Cresols and their derivatives have a wide range of industrial applications. They are used as precursors for antioxidants, herbicides, disinfectants, and in the production of resins and dyes. banglajol.infonih.govmdpi.com Alkylated cresols, in particular, are important as antioxidants in fuels and polymeric materials. banglajol.info For example, butylated hydroxytoluene (BHT) is a well-known antioxidant derived from the alkylation of cresol (B1669610). nist.gov The specific properties endowed by the 1-methylhexyl group on the o-cresol structure are unknown but could potentially lead to novel applications.

Future Research Directions: The potential applications of o-Cresol, 4-(1-methylhexyl)- remain entirely unexplored. A systematic investigation into its properties could reveal novel uses. Key research questions include:

Does o-Cresol, 4-(1-methylhexyl)- possess superior antioxidant properties compared to existing compounds, making it a candidate for use in fuels, lubricants, or plastics?

Could its specific structure make it a useful intermediate in the synthesis of new pharmaceuticals, agrochemicals, or specialty polymers? legislation.gov.uk

Does the compound have any unique surfactant or emulsifying properties that could be exploited in industrial formulations?

Are there potential applications as a fragrance component or in the formulation of dyes? mdpi.com

Potential ApplicationBasis from Related CompoundsUnanswered Questions for o-Cresol, 4-(1-methylhexyl)-
Antioxidant Alkylated cresols are used as antioxidants in fuels and plastics. banglajol.infonist.govWhat is its antioxidant efficacy and stability compared to BHT and other commercial antioxidants?
Chemical Intermediate Cresols are precursors to herbicides, pharmaceuticals, and dyes. legislation.gov.ukCan it be efficiently converted into novel, high-value chemical products?
Specialty Fluids Cresol derivatives are used in fire-resistant hydraulic fluids. mdpi.comDoes it possess suitable physical properties (viscosity, thermal stability) for such applications?

Integration of Multi-Omics Data in Biological Studies of o-Cresol, 4-(1-methylhexyl)-

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful, systems-level understanding of the biological effects of chemical exposures. frontiersin.orgsecure-platform.commdpi.com These approaches can elucidate mechanisms of toxicity, identify biomarkers of exposure and effect, and help in risk assessment. nih.gov While toxicogenomic studies have been conducted for some air pollutants and other environmental contaminants, there is no such data for o-Cresol, 4-(1-methylhexyl)-. epa.govnih.gov The application of these technologies to related compounds like alkylphenols is an emerging area of research aimed at understanding their environmental impact. banglajol.info

Future Research Directions: To address the complete lack of biological data for o-Cresol, 4-(1-methylhexyl)-, a multi-pronged research strategy using omics technologies is essential. The primary unanswered questions are:

What are the global transcriptomic, proteomic, and metabolomic changes in relevant model organisms (e.g., zebrafish, rodent cell lines) following exposure to o-Cresol, 4-(1-methylhexyl)-?

Can integrating these multi-omics datasets reveal the key molecular initiating events and adverse outcome pathways associated with its potential toxicity? secure-platform.com

Are there specific gene or protein expression signatures that can serve as sensitive biomarkers for exposure to this compound?

How do the biological responses to o-Cresol, 4-(1-methylhexyl)- compare to those of other well-studied alkylphenols, and what does this imply about the influence of its specific chemical structure?

By systematically addressing these research gaps, the scientific community can build a robust understanding of o-Cresol, 4-(1-methylhexyl)-, enabling informed decisions regarding its synthesis, use, and environmental management.

Q & A

Q. How to design a robust QA/QC protocol for o-Cresol derivative analysis?

  • Protocol :

Calibration : Use ≥6-point curves with bracketing standards.

Blanks : Include method blanks (solvent) and matrix blanks (sample matrix without analyte).

Spike Recovery : Target 80–120% recovery for precision.

Interlaboratory Validation : Share samples with partner labs to assess reproducibility (RSD ≤15%) .

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